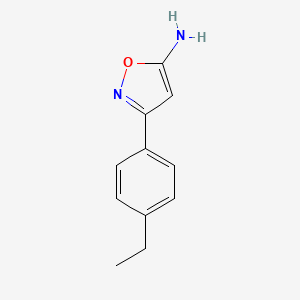

3-(4-Ethylphenyl)-1,2-oxazol-5-amine

Übersicht

Beschreibung

3-(4-Ethylphenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an ethyl group attached to the phenyl ring, which is further connected to the oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors One common method is the reaction of 4-ethylbenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime This oxime is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethylphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-position of the oxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Oxazole derivatives with various functional groups

Reduction: Amine derivatives

Substitution: Functionalized oxazole compounds

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

a. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. For instance, derivatives of this compound have been synthesized and tested for their inhibitory effects on cancer cell lines. A notable study demonstrated that certain derivatives exhibited significant inhibitory effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), with selectivity ratios ranging from 5.5 to 17.5 times compared to normal breast cells . The compounds showed IC50 values between 1.52–6.31 µM, indicating promising therapeutic potential.

b. Analgesic and Anti-inflammatory Properties

Another area of research focused on the synthesis of 3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones, which are structurally related to this compound. These compounds were evaluated for analgesic and anti-inflammatory activities, with some derivatives showing efficacy comparable to diclofenac sodium while exhibiting lower ulcerogenic potential . This suggests that modifications of the oxazole structure can lead to effective pain relief agents with reduced side effects.

Material Science Applications

a. Synthesis of Functional Materials

The oxazole ring system is known for its versatility in forming functional materials. Compounds like this compound can be utilized in the synthesis of polymers or as intermediates in the preparation of more complex materials. Research on metal-free synthetic routes has shown that oxazoles can be incorporated into various polymeric systems, enhancing their mechanical and thermal properties .

b. Photonic Applications

Oxazole derivatives are also being investigated for their photonic properties. The incorporation of this compound into photonic devices can potentially improve light emission and absorption characteristics due to the unique electronic properties of the oxazole ring . This opens avenues for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various biomolecules, leading to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

3-(4-Ethylphenyl)-1,2-oxazol-5-amine can be compared with other oxazole derivatives, such as:

3-Phenyl-1,2-oxazol-5-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

3-(4-Methylphenyl)-1,2-oxazol-5-amine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

3-(4-Chlorophenyl)-1,2-oxazol-5-amine: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.

Biologische Aktivität

3-(4-Ethylphenyl)-1,2-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its ability to participate in various chemical reactions and biological interactions. The presence of the ethylphenyl group enhances its lipophilicity, potentially influencing its bioactivity and pharmacokinetics.

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Bacillus subtilis | 4.69 |

| Candida albicans | 16.69 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Preliminary studies indicate that it may inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

For instance, a study reported that at concentrations above 50 µM, the compound significantly reduced the viability of cancer cells, with effects observed in different types of cancer models .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The mechanism underlying the biological activities of this compound appears to involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

- Receptor Interaction : It has been suggested that the compound interacts with various receptors, modulating signaling pathways associated with cell growth and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study focused on its antimicrobial efficacy demonstrated a broad spectrum of activity against both bacterial and fungal pathogens, suggesting its utility in treating infections .

- Another investigation into its anticancer properties revealed promising results in inhibiting tumor growth in vitro, warranting further exploration in vivo to assess therapeutic efficacy .

Eigenschaften

IUPAC Name |

3-(4-ethylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-8-3-5-9(6-4-8)10-7-11(12)14-13-10/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBGIZPUUZIMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395666 | |

| Record name | 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020955-20-7 | |

| Record name | 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.